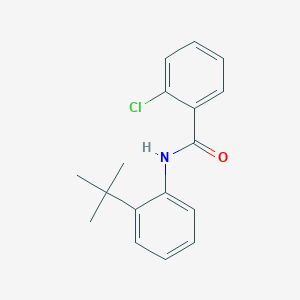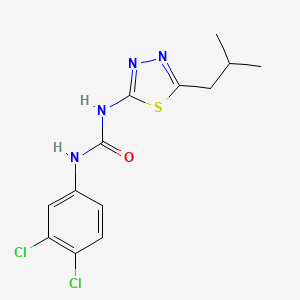![molecular formula C11H9ClFN3OS B5749211 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone is a chemical compound used in scientific research. It is a thiazole-based molecule that has been synthesized for its potential use in various biochemical and physiological studies.
科学的研究の応用
1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been used in various scientific research applications. It has been studied for its potential use as an inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation and survival. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Furthermore, it has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action for 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves its ability to inhibit PKB. PKB is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of PKB by 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone results in the inhibition of downstream signaling pathways, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in various animal models. Furthermore, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone in lab experiments include its high potency and selectivity for PKB inhibition, its fluorescent properties for the detection of ROS, and its potential use in the treatment of various diseases. However, some limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several potential future directions for the use of 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone in scientific research. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its use in combination with other drugs for the treatment of cancer and inflammation. Furthermore, future studies could focus on optimizing its pharmacokinetic properties and determining its potential for clinical use.
合成法
The synthesis method for 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves the reaction of 2-chloro-4-fluoroaniline and 2-aminothiazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be optimized through various purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-[4-amino-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c1-5(17)9-10(14)16-11(18-9)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWNXUVVJQDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)





![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)

![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)


![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)